molecular formula C13H16Cl2N4 B13488834 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13488834
M. Wt: 299.20 g/mol
InChI Key: AEITVCRXAUCMLN-UHFFFAOYSA-N
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Description

2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a heterocyclic compound that features a pyrrole ring fused with a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzodiazole Formation: The benzodiazole moiety is often synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reaction: The pyrrole and benzodiazole units are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrrol-1-yl)ethanamine
  • 1-(2-Aminoethyl)pyrrole
  • 2-(2-Pyridyl)ethylamine
  • 1-(2-Bromoethyl)-1H-pyrrole

Uniqueness

Compared to similar compounds, 2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride stands out due to its unique combination of the pyrrole and benzodiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16Cl2N4

Molecular Weight

299.20 g/mol

IUPAC Name

2-(6-pyrrol-1-yl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C13H14N4.2ClH/c14-6-5-13-15-11-4-3-10(9-12(11)16-13)17-7-1-2-8-17;;/h1-4,7-9H,5-6,14H2,(H,15,16);2*1H

InChI Key

AEITVCRXAUCMLN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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